
Esculentoside N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esculentoside N is a natural compound found in various plants, including the roots of Platycodon grandiflorus, a traditional Chinese medicinal herb. It has gained significant attention in recent years due to its potential therapeutic properties. Esculentoside N has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidative properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of Esculentoside N is not fully understood, but it is believed to work by modulating various signaling pathways in the body. For example, Esculentoside N has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, Esculentoside N has been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant and detoxification processes.
Efectos Bioquímicos Y Fisiológicos
Esculentoside N has been shown to have various biochemical and physiological effects on the body. For example, it has been shown to reduce the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of various diseases. Additionally, Esculentoside N has been shown to reduce the production of pro-inflammatory cytokines, which can help alleviate inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Esculentoside N in lab experiments is that it is a natural compound, which can be extracted from plant sources. This makes it more readily available and potentially less expensive than synthetic compounds. Additionally, Esculentoside N has been shown to have low toxicity, which makes it a safer option for lab experiments. However, one limitation of using Esculentoside N is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Esculentoside N. One area of interest is its potential use in the treatment of cancer. Studies have shown that Esculentoside N has anti-tumor properties, and further research is needed to explore its potential as a cancer therapy. Additionally, Esculentoside N has been shown to have anti-inflammatory and antioxidant properties, which may make it a useful tool in the treatment of various inflammatory and oxidative stress-related diseases. Further research is also needed to explore the mechanism of action of Esculentoside N and to identify potential drug targets.
Métodos De Síntesis
Esculentoside N can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The most common method of extraction involves the use of solvents such as methanol, ethanol, and water to extract the compound from plant sources. Chemical synthesis involves the use of various reagents and catalysts to produce the compound in a laboratory setting.
Aplicaciones Científicas De Investigación
Esculentoside N has been the subject of numerous scientific studies, which have explored its potential therapeutic applications. One study found that Esculentoside N has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Another study demonstrated that Esculentoside N has anti-tumor properties by inhibiting the growth and proliferation of cancer cells. Additionally, Esculentoside N has been shown to possess antioxidant properties, which can help protect against oxidative stress and cellular damage.
Propiedades
Número CAS |
141890-69-9 |
|---|---|
Nombre del producto |
Esculentoside N |
Fórmula molecular |
C54H86O26 |
Peso molecular |
1151.2 g/mol |
Nombre IUPAC |
2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-11-hydroxy-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |
InChI |
InChI=1S/C54H86O26/c1-49(47(70)72-6)11-13-54(48(71)80-45-39(69)36(66)33(63)27(18-56)75-45)14-12-52(4)22(23(54)15-49)7-8-30-50(2)16-24(59)42(51(3,21-58)29(50)9-10-53(30,52)5)79-46-41(78-43-37(67)31(61)25(60)20-73-43)40(34(64)28(19-57)76-46)77-44-38(68)35(65)32(62)26(17-55)74-44/h7,23-46,55-69H,8-21H2,1-6H3/t23-,24+,25-,26-,27-,28-,29?,30-,31+,32-,33-,34-,35+,36+,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,49-,50+,51+,52-,53-,54+/m1/s1 |
Clave InChI |
WVJDSQFWFCCTAH-BKWLPVKJSA-N |
SMILES isomérico |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C(=O)OC |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |
Sinónimos |
3-O-(glucopyranosyl(1-4)-xylopyranosyl(1-4)-glucopyranosyl)-28-O-glucopyranosylphytolaccagenin esculentoside N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)
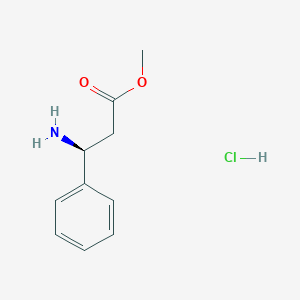
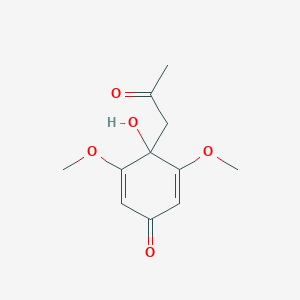
![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)
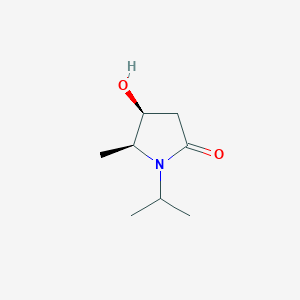
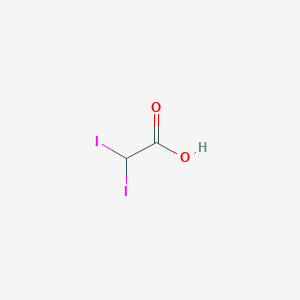
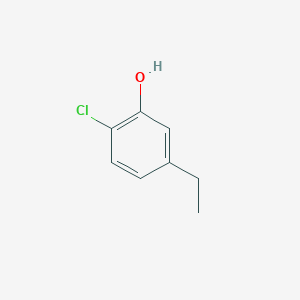
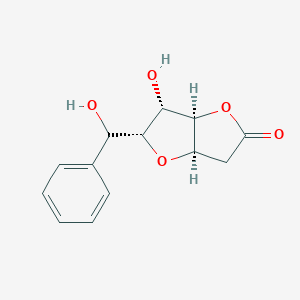
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)
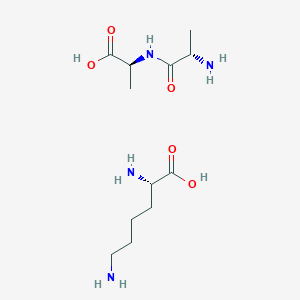
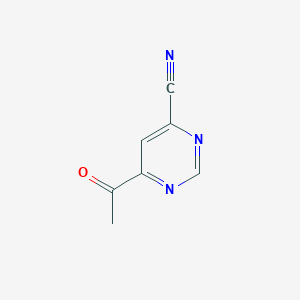
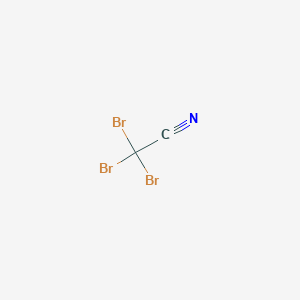
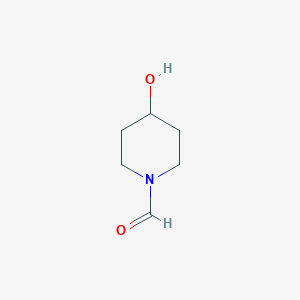
![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)